5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone
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Overview
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a six-membered benzene ring fused to a five-membered imidazole ring . The exact structure can vary depending on the specific derivative and its substituents.Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of a benzimidazole derivative can be determined by its specific structure .Mechanism of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . The exact mechanism of action can vary depending on the specific derivative and its biological target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]-5-methyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-14(7-6-12(18)19-14)11(17)8-20-13-15-9-4-2-3-5-10(9)16-13/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIGGDXLZFTYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)O1)C(=O)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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